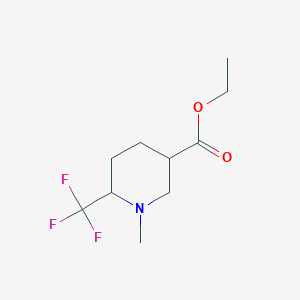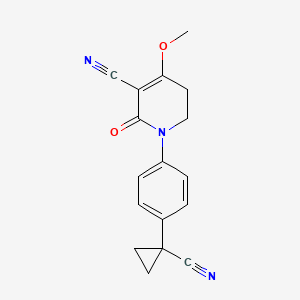
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group in this compound is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with trifluoromethylating agents. The reaction conditions typically involve the use of solvents like ethyl acetate and reagents such as anhydrous sodium sulfate . Industrial production methods often scale up these reactions, ensuring the availability of the compound for various applications .
Analyse Chemischer Reaktionen
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-neuroinflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives and trifluoromethylated compounds. Similar compounds include:
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Trifluoromethylated piperidines: Known for their significant role in pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C10H16F3NO2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14(2)6-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LHAJKUFFHSBPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(N(C1)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)



![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)





![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
